molecular formula C18H13NO3S B2985806 3-(1,3-benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one CAS No. 307551-81-1

3-(1,3-benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one

Cat. No.: B2985806
CAS No.: 307551-81-1
M. Wt: 323.37
InChI Key: XAMQPDRMIDFVKM-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one is a heterocyclic compound that combines the structural features of benzothiazole and chromenone

Preparation Methods

The synthesis of 3-(1,3-benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 7-ethoxy-4-chloro-2H-chromen-2-one in the presence of a base such as potassium carbonate in a suitable solvent like ethanol . The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.

Chemical Reactions Analysis

3-(1,3-Benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and proteins involved in cell proliferation and survival, such as topoisomerases and kinases. The compound can also induce apoptosis in cancer cells by activating caspases and other pro-apoptotic factors .

Comparison with Similar Compounds

3-(1,3-Benzothiazol-2-yl)-7-ethoxy-2H-chromen-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features of benzothiazole and chromenone, which contribute to its diverse chemical reactivity and broad spectrum of biological activities.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3S/c1-2-21-12-8-7-11-9-13(18(20)22-15(11)10-12)17-19-14-5-3-4-6-16(14)23-17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMQPDRMIDFVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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